Splitomicin -

Splitomicin

Catalog Number: EVT-254096
CAS Number:
Molecular Formula: C13H10O2
Molecular Weight: 198.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inhibitor of Sir2p (IC50 = 60 μM), an NAD+-dependent Sir2 family deacetylase required for chromatin-dependent silencing in yeast.
Source and Classification

Splitomicin is sourced from natural products and synthesized in laboratories for research purposes. It falls under the category of chemical inhibitors specifically targeting histone deacetylases. As a selective inhibitor of Sir2p, it disrupts the deacetylation process of histones, leading to altered gene expression patterns . Its classification as a lactone further emphasizes its structural characteristics and functional properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Splitomicin typically involves several chemical reactions that yield the desired lactone structure. One common method includes the condensation of appropriate naphthol derivatives followed by cyclization reactions to form the lactone ring. Specific techniques may vary depending on the desired purity and yield but generally include:

  1. Starting Materials: Utilization of naphthol derivatives.
  2. Reagents: Use of acid catalysts to facilitate cyclization.
  3. Purification: Techniques such as chromatography are employed to isolate and purify the final product.

The synthesis process is critical for obtaining high-purity Splitomicin suitable for biological assays and applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of Splitomicin features a naphthopyran backbone, characterized by a fused ring system that contributes to its biological activity. Key structural data include:

  • Molecular Formula: C13H10O2
  • Molecular Weight: 198.22 g/mol
  • Functional Groups: Contains a lactone functional group and aromatic rings.

This structural configuration is essential for its interaction with target proteins, particularly sirtuins .

Chemical Reactions Analysis

Reactions and Technical Details

Splitomicin primarily functions through its inhibitory action on sirtuin enzymes. The chemical reactions involved include:

  1. Inhibition of Histone Deacetylation: Splitomicin binds to the active site of Sir2p, preventing the removal of acetyl groups from histones.
  2. Impact on Gene Expression: By inhibiting deacetylation, Splitomicin increases histone acetylation levels, leading to changes in chromatin structure and gene expression patterns.

The concentration-dependent inhibition observed in various assays highlights its effectiveness as a research tool .

Mechanism of Action

Process and Data

The mechanism by which Splitomicin exerts its effects involves the following steps:

  1. Binding to Sir2p: Splitomicin selectively binds to the NAD+-dependent deacetylase domain of Sir2p.
  2. Inhibition of Deacetylation: This binding prevents Sir2p from catalyzing the removal of acetyl groups from histones.
  3. Altered Gene Expression: The resultant increase in histone acetylation alters chromatin accessibility, thereby modulating gene expression profiles.

Experimental data indicate that Splitomicin achieves an IC50 value for Sir2p inhibition at approximately 60 µM, demonstrating its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Splitomicin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but should be stored away from light to prevent degradation.

These properties are essential for its handling in laboratory settings and influence its application in biological assays .

Applications

Scientific Uses

Splitomicin is utilized in various scientific applications, including:

  1. Epigenetic Research: As an inhibitor of sirtuins, it helps elucidate the role of histone modifications in gene expression regulation.
  2. Cancer Studies: Investigating the potential therapeutic effects against cancer by modulating sirtuin activity.
  3. Neurodegenerative Disease Research: Exploring its effects on cellular mechanisms associated with diseases like Alzheimer's.

Additionally, Splitomicin has been studied for its role in enhancing hematopoietic differentiation from embryonic stem cells, indicating its potential application in regenerative medicine .

Introduction to Splitomicin in Sirtuin Research

Discovery and Initial Characterization as a Sir2 Inhibitor

Splitomicin (1,2-Dihydro-3H-naphtho[2,1-b]pyran-3-one) was first isolated from a compound library screen (NSC-112546) targeting Saccharomyces cerevisiae Sir2p, an NAD⁺-dependent histone deacetylase (HDAC) essential for chromatin silencing. Initial studies demonstrated its ability to disrupt telomeric, rDNA, and mating-type locus silencing in yeast, phenocopying sir2 deletion mutants [6]. Biochemical assays confirmed direct inhibition of Sir2p’s deacetylase activity (IC₅₀ = 60 μM) via competition with acetylated histone substrates [6] [9]. Mutational studies mapped resistance-conferring mutations (e.g., Y298N, H286Q) to Sir2p’s substrate-binding domain, supporting a substrate-competitive mechanism [6]. Despite potency in yeast, splitomicin showed minimal activity against human sirtuins (SIRT1/2) due to structural divergence and rapid hydrolysis of its δ-lactone ring in physiological conditions [1] [9].

Key Molecular Characteristics:

  • Chemical instability: Hydrolyzes to inactive open-chain acid under neutral aqueous conditions, limiting bioavailability [1] [9].
  • Specificity profile: Inhibits yeast Sir2p but not human SIRT1 at physiological concentrations; inactive against class I/II HDACs [6] [8].

Table 1: Initial Characterization of Splitomicin

PropertyValue/Outcome
Sir2p IC₅₀60 μM
Human SIRT1 Inhibition>100 μM (weak or inactive)
Resistance MutationsY298N, H286Q (substrate-binding domain)
Primary MechanismCompetitive with acetylated peptide substrates

Role in Establishing Sirtuin Pharmacology as a Model Compound

Splitomicin’s limitations catalyzed the development of analogs to improve stability, potency, and species cross-reactivity:

  • Lactone ring modifications: Replacing the hydrolytically labile lactone with a thio-pyrimidione (cambinol, IC₅₀ = 56 μM for SIRT1) enhanced stability and enabled in vivo tumor xenograft studies [1]. Lactam analogs (e.g., compound 3) showed reduced activity, underscoring the lactone’s role in target engagement [9].
  • β-Phenyl derivatives: Introduction of substituents at the C-8 position (e.g., bromo-group in HR73) improved SIRT1 inhibition (IC₅₀ < 5 μM) and enabled mechanistic studies in mammalian cells [3] [9]. Computational modeling (MM-PBSA) revealed hydrophobic interactions between β-phenyl rings and SIRT2’s acetyl-lysine channel, rationalizing stereoselective activity (R-isomers > S-isomers) [3].
  • Scaffold diversification: Five-membered heterocycles (pyrazolones, isoxazol-5-ones) yielded analogs with 8–15-fold selectivity for SIRT1 or SIRT2, enabling isoform-specific probing [1].

Table 2: Key Splitomicin Analogs and Their Properties

AnalogStructural ChangeSIRT1 IC₅₀SIRT2 IC₅₀Application
CambinolThio-pyrimidione56 μM59 μMIn vivo lymphoma models
HR738-Bromo-β-phenylsplitomicin<5 μMNot reportedp53 acetylation studies
Lactam analog 3Lactone → lactam>100 μM>100 μMSAR exploration
Compound 24Isoxazol-5-one>50 μM2 μMSIRT2-selective inhibition

Significance in Epigenetic and Post-Translational Modification Studies

As a first-in-class sirtuin inhibitor, splitomicin revealed fundamental links between sirtuin activity, chromatin dynamics, and cellular differentiation:

  • Epigenetic reprogramming: Treatment with splitomicin increased H3/H4 acetylation at silent loci in yeast, validating Sir2p’s role in hypoacetylated chromatin maintenance [6]. In mammalian systems, it induced hyperacetylation of SIRT1 targets (p53, BCL6) and SIRT2 targets (α-tubulin), linking sirtuins to oncogene regulation and microtubule stability [1] [10].
  • Stem cell differentiation: Splitomicin enhanced hematopoietic lineage specification in mouse embryonic stem cells (ESCs), increasing erythroid/myeloid colony formation and upregulating GATA1, PU.1, and globin genes. This established SIRT1 as a repressor of blood cell differentiation [4].
  • Therapeutic target validation: In breast cancer models, splitomicin reactivated epigenetically silenced genes (SFRP1, E-cadherin) by inhibiting SIRT1, supporting sirtuin involvement in tumor suppressor hypermethylation [7]. It also synergized with DNMT inhibitors (e.g., 5-azacitidine) to re-express estrogen receptor α, suggesting combinatorial epigenetic therapy potential [7].

Mechanistic Insights from Splitomicin Studies:

  • Chromatin-independent effects: Inhibited platelet aggregation via cAMP phosphodiesterase inhibition and Ca²⁺ mobilization blockade, revealing NAD⁺-independent activities [8].
  • Transcriptional profiling: Whole-genome microarrays in yeast confirmed splitomicin’s selective mimicry of sir2Δ transcriptomes, unlike other HDAC inhibitors [6].

Properties

Product Name

Splitomicin

Molecular Formula

C13H10O2

Molecular Weight

198.22

Synonyms

1,2-Dihydro-3H-naphtho[2,1-b]pyran-3-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.